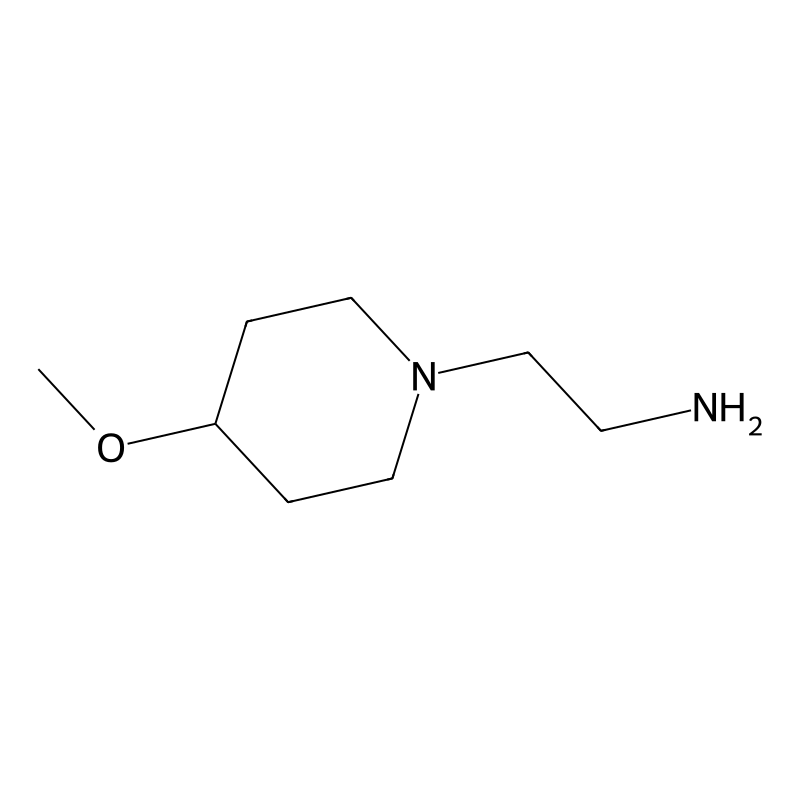2-(4-Methoxy-piperidin-1-yl)-ethylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(4-Methoxy-piperidin-1-yl)-ethylamine is a chemical compound characterized by its piperidine structure substituted with a methoxy group. Its molecular formula is , and it has a molecular weight of approximately 195.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Alkylation: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for alkylation reactions with various electrophiles.
- Acylation: The amine functionality can undergo acylation, forming amides that may exhibit altered biological activities.
- Reductive Amination: The compound can be synthesized through reductive amination processes involving aldehydes or ketones, leading to the formation of secondary amines.
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities.
Research indicates that 2-(4-Methoxy-piperidin-1-yl)-ethylamine exhibits various biological activities. Preliminary studies suggest potential roles in:
- Neurotransmitter Modulation: As a piperidine derivative, it may influence neurotransmitter systems, particularly those involving serotonin and dopamine.
- Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation, which could be relevant for therapeutic applications in conditions like arthritis or other inflammatory diseases .
In vitro studies are necessary to elucidate its specific mechanisms of action and efficacy.
The synthesis of 2-(4-Methoxy-piperidin-1-yl)-ethylamine typically involves:
- Starting Materials: Using 4-methoxy-piperidine as a key starting material.
- Reagents: Employing reagents such as ethylene diamine or related compounds for the ethylamine moiety.
- Reaction Conditions: Conducting reactions under controlled temperatures and solvents to optimize yield and purity.
For example, one method involves the reductive amination of 4-methoxy-piperidine with an appropriate aldehyde or ketone in the presence of a reducing agent.
Interaction studies are crucial for understanding how 2-(4-Methoxy-piperidin-1-yl)-ethylamine interacts with biological targets. Techniques such as:
- Molecular Docking: Used to predict binding affinities and orientations with target proteins.
- In vitro Binding Assays: To validate predictions from docking studies and assess functional outcomes.
Such studies can provide insights into the compound's therapeutic potential and guide further development.
Several compounds share structural similarities with 2-(4-Methoxy-piperidin-1-yl)-ethylamine, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Methyl-piperidin-1-yl)-ethylamine | Methyl substitution on piperidine | Potentially different pharmacokinetics |
| 2-(4-Fluoro-piperidin-1-yl)-ethylamine | Fluoro substitution | May exhibit distinct receptor binding profiles |
| 2-(4-Hydroxy-piperidin-1-yl)-ethylamine | Hydroxy group addition | Could enhance solubility and bioavailability |
Each of these compounds has unique properties that may influence their biological activity, making comparative studies essential for identifying optimal candidates for drug development.








